molecular formula C6H11Cl2N3OS B6220471 4-aminobenzene-1-sulfonoimidamide dihydrochloride CAS No. 2758000-65-4

4-aminobenzene-1-sulfonoimidamide dihydrochloride

Cat. No. B6220471
CAS RN: 2758000-65-4
M. Wt: 244.1
InChI Key:
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Description

4-Aminobenzene-1-sulfonoimidamide dihydrochloride, also known as 4-ABSI-DHC, is a highly versatile and important chemical compound used in a variety of scientific research applications. It is a sulfonamide derivative of 4-aminobenzene and is available as a white crystalline solid. This compound has a wide range of uses in the scientific research field due to its unique properties and its ability to form a wide range of derivatives.

Scientific Research Applications

4-aminobenzene-1-sulfonoimidamide dihydrochloride has many uses in scientific research, including as a reagent in organic synthesis, a catalyst in chemical reactions, and as a ligand for metal complexes. It has also been used in the study of enzyme inhibition, as a substrate for enzyme assays, and as a substrate for the synthesis of other compounds. 4-aminobenzene-1-sulfonoimidamide dihydrochloride has also been used in the study of cell signaling pathways and has been found to be a useful tool for studying the effects of drugs on cellular processes.

Mechanism of Action

4-aminobenzene-1-sulfonoimidamide dihydrochloride is a sulfonamide derivative of 4-aminobenzene, and its mechanism of action is thought to involve the formation of a covalent bond between the sulfonamide group and the amine group of 4-aminobenzene. This covalent bond is then thought to be responsible for the inhibition of enzymes and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-aminobenzene-1-sulfonoimidamide dihydrochloride are still being studied, but it is known to have a wide range of effects on cells and enzymes. It has been found to inhibit the activity of several enzymes, including cyclooxygenase, phospholipase A2, and protein kinases. It has also been found to inhibit the activity of several cell signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. Additionally, it has been found to modulate the activity of several transcription factors, including NF-κB, AP-1, and STAT3.

Advantages and Limitations for Lab Experiments

4-aminobenzene-1-sulfonoimidamide dihydrochloride has many advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solutions, and is non-toxic. Additionally, it is highly soluble in water and can be used in a wide range of pH values. However, it has some limitations, such as its low solubility in organic solvents and its tendency to form dimers in aqueous solutions.

Future Directions

There are many potential future directions for the use of 4-aminobenzene-1-sulfonoimidamide dihydrochloride in scientific research. It could be used to further study the effects of drugs on cellular processes, as well as the effects of other compounds on enzyme activity and cell signaling pathways. It could also be used in the synthesis of new compounds and as a tool for studying the structure and function of proteins. Additionally, it could be used to study the effects of different environmental conditions on cellular processes and to study the effects of different drugs on the body.

Synthesis Methods

4-aminobenzene-1-sulfonoimidamide dihydrochloride can be synthesized using a variety of methods, including the reaction of 4-aminobenzene-1-sulfonic acid with anhydrous hydrochloric acid. This reaction produces a white crystalline solid that is the dihydrochloride salt of 4-aminobenzene-1-sulfonoimidamide dihydrochloride. It can also be synthesized from the reaction of 4-aminobenzene-1-sulfonic acid with aqueous hydrochloric acid, which produces a white crystalline solid that is the hydrochloride salt of 4-aminobenzene-1-sulfonoimidamide dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminobenzene-1-sulfonoimidamide dihydrochloride involves the reaction of 4-aminobenzenesulfonamide with cyanamide followed by hydrochloric acid treatment.", "Starting Materials": [ "4-aminobenzenesulfonamide", "cyanamide", "hydrochloric acid" ], "Reaction": [ "4-aminobenzenesulfonamide is reacted with cyanamide in the presence of a suitable solvent and catalyst to form 4-aminobenzene-1-sulfonoimidamide.", "The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 4-aminobenzene-1-sulfonoimidamide." ] }

CAS RN

2758000-65-4

Molecular Formula

C6H11Cl2N3OS

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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